2-(cyclohexylideneamino)benzoic Acid
Description
2-(Cyclohexylideneamino)benzoic acid is a substituted benzoic acid derivative featuring a cyclohexylideneamino group at the 2-position of the aromatic ring. Its synthesis likely involves condensation of 2-aminobenzoic acid with cyclohexanone, forming the imine linkage. The benzoic acid moiety enables hydrogen bonding and coordination, while the cyclohexylideneamino group may influence solubility, conformational rigidity, and intermolecular interactions .
Properties
CAS No. |
60054-57-1 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-(cyclohexylideneamino)benzoic acid |
InChI |
InChI=1S/C13H15NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-9H,1-3,6-7H2,(H,15,16) |
InChI Key |
WBBFFYZFRHFDIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NC2=CC=CC=C2C(=O)O)CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include 2-benzoylbenzoic acid and its derivatives (e.g., 2-(4-methylbenzoyl)benzoic acid, 2-(4-methoxybenzoyl)benzoic acid). These compounds share the benzoic acid core but differ in the 2-position substituent:
| Compound | Substituent at 2-Position | Key Features |
|---|---|---|
| 2-(Cyclohexylideneamino)benzoic acid | Cyclohexylideneamino (cyclic imine) | Steric bulk, potential for N–H hydrogen bonding, conformational rigidity |
| 2-Benzoylbenzoic acid | Benzoyl (aromatic ketone) | Planar structure, electron-withdrawing effect, π-π stacking capability |
| 2-(4-Methylbenzoyl)benzoic acid | 4-Methylbenzoyl | Electron-donating methyl group, enhanced lipophilicity |
| 2-(4-Methoxybenzoyl)benzoic acid | 4-Methoxybenzoyl | Strong electron-donating methoxy group, altered electronic properties |
Crystallographic and Hydrogen-Bonding Patterns
- This compound: Hypothetically, the amino group can form N–H⋯O hydrogen bonds with the benzoic acid’s carboxylate, while the cyclohexane ring may engage in C–H⋯π interactions.
- 2-(2-Ethoxy-2-oxoacetamido)benzoic acid (): Forms chains via O–H⋯O and C–H⋯O bonds parallel to the [111] direction.
- 2-Benzoylbenzoic acid derivatives (): Predominantly interact through O–H⋯O and π-π stacking due to planar benzoyl groups.
Graph set analysis () indicates that hydrogen-bonding motifs (e.g., chains, dimers) depend on substituent flexibility and donor/acceptor capacity. The cyclohexylideneamino group’s rigidity may favor specific packing modes distinct from linear or planar analogues .
Physicochemical Properties
- Lipophilicity: The cyclohexylideneamino group likely increases logP compared to benzoyl derivatives, enhancing membrane permeability but reducing aqueous solubility.
- Thermal Stability : Steric shielding from the cyclohexane ring may improve thermal stability relative to methoxy-substituted analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
